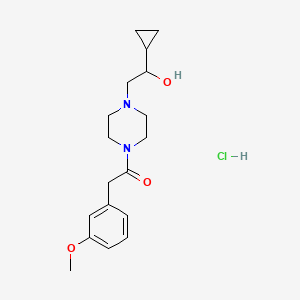

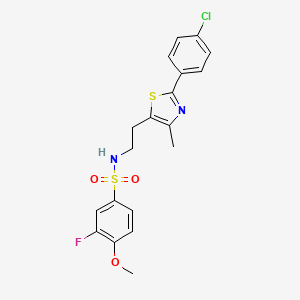

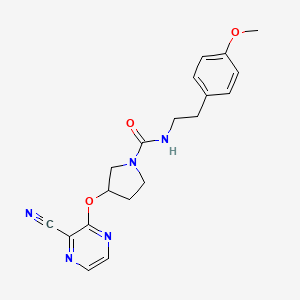

![molecular formula C22H27NO5 B2710492 tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate CAS No. 2087493-20-5](/img/structure/B2710492.png)

tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate” is a complex organic compound. It is a derivative of tert-butyl N-(benzyloxy)carbamate . This compound is a protected hydroxylamine and an N-alkyl-N-benzyloxy carbamate . It participates in various chemical reactions to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .

Applications De Recherche Scientifique

Synthesis and Antioxidant Properties

Research into tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate and similar compounds has revealed their potential as antioxidants in polymer stabilization. Pan, Liu, and Lau (1998) synthesized new antioxidants by adding 2,6-di-tert-butyl-4-hydroxy methyl phenol (DBHMP) to isocyanates, resulting in compounds with higher molecular weight and improved stabilizing effectiveness for polypropylene against thermal oxidation. The structural characterization of these antioxidants was conducted through IR, NMR, and Elemental Analysis, demonstrating an increase in thermal stability with isocyanation and improved compatibility with polymer substrates through the introduction of long alkyl chains (Pan, Liu, & Lau, 1998).

Organic Synthesis Applications

The tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate structure is relevant in the context of organic synthesis, where tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been utilized as N-(Boc) nitrone equivalents. Guinchard, Vallée, and Denis (2005) explored the preparation of these sulfones from aldehydes and tert-butyl N-hydroxycarbamate, using them in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds serve as versatile building blocks in organic synthesis, demonstrating significant utility in chemical transformations (Guinchard, Vallée, & Denis, 2005).

Reaction Mechanisms with Radicals

The interaction of tert-butoxy radicals with phenols, including compounds structurally related to tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate, has been studied to understand the reactivity of radicals with phenolic compounds. Das, Encinas, Steenken, and Scaiano (1981) investigated the reactions of tert-butoxy radicals generated in the photodecomposition of di-tert-butyl peroxide with phenols, yielding phenoxy radicals. This research provides insight into the radical chemistry of tert-butylated phenols and their derivatives, highlighting significant aspects of their reactivity and potential applications in radical-mediated organic synthesis (Das, Encinas, Steenken, & Scaiano, 1981).

Mécanisme D'action

Mode of Action

The mode of action of tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate involves its interaction with its targets, leading to a series of biochemical reactions. The compound is known to participate in C-N cross-coupling reactions . It also undergoes intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .

Biochemical Pathways

Tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate affects certain biochemical pathways. It is used in the synthesis of 2-(N-formyl-N-hydroxyamino)ethylphosphonate (IPP), indicating its involvement in the phosphonate biosynthetic pathway .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

Its ability to participate in c-n cross-coupling reactions and intramolecular cyclization suggests that it may induce structural modifications in its target molecules .

Propriétés

IUPAC Name |

tert-butyl N-[3-(4-formyl-2-phenylmethoxyphenoxy)propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5/c1-22(2,3)28-21(25)23-12-7-13-26-19-11-10-18(15-24)14-20(19)27-16-17-8-5-4-6-9-17/h4-6,8-11,14-15H,7,12-13,16H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUUXDSYQDWNKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

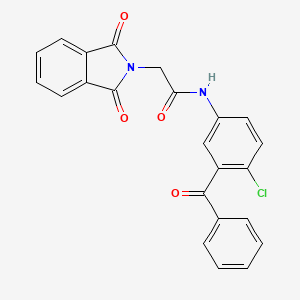

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2710412.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3,4-dimethylphenoxy)ethanone](/img/structure/B2710423.png)

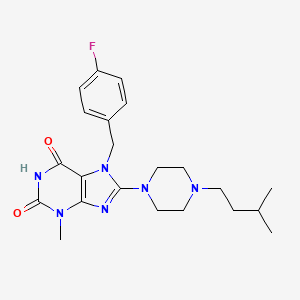

![Ethyl 1-(3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate](/img/structure/B2710427.png)